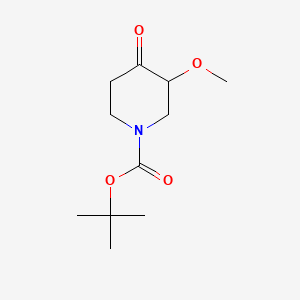

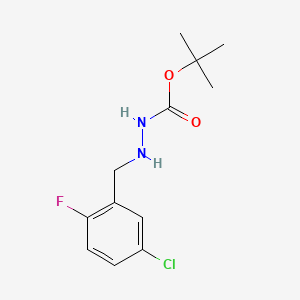

tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate

Overview

Description

Scientific Research Applications

Synthesis of Piperidine Derivatives

Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate has been utilized in the stereoselective synthesis of substituted piperidine derivatives. Boev et al. (2015) described the reaction of this compound with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, important intermediates for producing various piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of Protein Kinase Inhibitors

This compound plays a crucial role in the synthesis of protein kinase inhibitors. Chen Xin-zhi (2011) demonstrated its use in producing a novel protein tyrosine kinase Jak3 inhibitor, CP-690550, indicating its significance in drug development (Chen Xin-zhi, 2011).

Production of Diverse Piperidine Derivatives

Moskalenko and Boev (2014) also explored the potential of tert-butyl 4-oxopiperidine-1-carboxylate in synthesizing a range of piperidine derivatives. Their research highlighted the compound's versatility in organic synthesis (Moskalenko & Boev, 2014).

Formation of Oxygen Heterocycles

Another significant application includes the formation of oxygen heterocycles. In a study by Moskalenko and Boev (2014), tert-butyl 4-oxopiperidine-1-carboxylate was used to synthesize N-Boc piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in creating complex organic structures (Moskalenko & Boev, 2014).

Application in Crystallography and Structural Analysis

The compound has also found application in crystallography and structural analysis. For instance, Didierjean et al. (2004) used it in X-ray studies to understand molecular structures better (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety and Hazards

For safety, it’s recommended to avoid breathing dust and contact with skin and eyes when handling “tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate”. Protective clothing, gloves, safety glasses, and a dust respirator should be worn . If skin contact occurs, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name |

tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHPWDBZWRHQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724416 | |

| Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188265-31-7 | |

| Record name | 1,1-Dimethylethyl 3-methoxy-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)

![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)

![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)

![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)